molecular formula C6H2ClF3 B1581592 1-Chloro-2,3,4-trifluorobenzene CAS No. 36556-42-0

1-Chloro-2,3,4-trifluorobenzene

Cat. No. B1581592
CAS RN: 36556-42-0
M. Wt: 166.53 g/mol
InChI Key: QEIDAZALPGAFIS-UHFFFAOYSA-N
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Description

1-Chloro-2,3,4-trifluorobenzene is a chemical compound with the CAS Number 36556-42-0 . It has a molecular weight of 166.53 . The IUPAC name for this compound is 1-chloro-2,3,4-trifluorobenzene . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene involves reacting 2,4-difluoroaniline and 5-chloro-2-fluoroaniline, respectively, with t-butyl nitrite in the presence of a boron trifluoride etherate complex . The diazonium salts obtained, 2,4-difluorophenyl-diazoniumtetrafluoroborate and a fluoro-4-chloro-phenyl-2-diazoniumtetrafluoroborate, are then thermally decomposed .


Molecular Structure Analysis

The InChI code for 1-Chloro-2,3,4-trifluorobenzene is 1S/C6H2ClF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H . The InChI key for this compound is QEIDAZALPGAFIS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Chloro-2,3,4-trifluorobenzene is a liquid at room temperature . It has a molecular weight of 166.53 .

Scientific Research Applications

Organic Synthesis and Derivatives

1-Chloro-2,3,4-trifluorobenzene serves as a key intermediate in the synthesis of various fluorine-containing organic compounds. For instance, Sipyagin et al. (2004) demonstrate its use in producing new derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, highlighting its role in creating fluorine-containing, electron-withdrawing substituents in aromatic rings. These derivatives are significant for nucleophilic substitution reactions, introducing various N- and S-containing groups into the benzene ring, and expanding synthetic possibilities in heterocyclic chemistry (Sipyagin et al., 2004).

Electron Diffraction and Molecular Structure

Studies involving 1-Chloro-2,3,4-trifluorobenzene have contributed significantly to understanding molecular structures and interactions. For example, Wann et al. (2007) used electron diffraction and computational methods to determine the gas-phase structures of various fluorine-substituted benzenes, including 1-Chloro-2,3,4-trifluorobenzene. This research helps in understanding the additivity of ring distortions in halogen-substituted aromatics and the effects of multiple fluorine substituents on benzene rings (Wann et al., 2007).

Synthesis of High-Purity Derivatives

The synthesis of high-purity derivatives of 1-Chloro-2,3,4-trifluorobenzene is vital for various industrial applications. Moore (2003) developed a method for preparing high-purity 1-chloro-2,6-difluorobenzene, a derivative of 1-Chloro-2,3,4-trifluorobenzene. This process is important for producing active ingredients in agricultural and pharmaceutical applications, highlighting the chemical's role in creating industrially relevant compounds (Moore, 2003).

Catalytic and Noncatalytic Reactions

Selivanova et al. (2002) explored the catalytic and noncatalytic ammonolysis of polyfluorinated 1,3-dichlorobenzenes, including derivatives of 1-Chloro-2,3,4-trifluorobenzene. Their research focused on fluorine replacement by amino groups in various positions relative to chlorine atoms. This study is indicative of the potential applications of 1-Chloro-2,3,4-trifluorobenzene in developing novel chemical synthesis processes (Selivanova et al., 2002).

Safety And Hazards

The safety information for 1-Chloro-2,3,4-trifluorobenzene indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

1-chloro-2,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIDAZALPGAFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190055
Record name Benzene, 1-chloro-2,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,3,4-trifluorobenzene

CAS RN

36556-42-0
Record name Benzene, 1-chloro-2,3,4-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-2,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2,3,4-trifluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YG Wu, SN Patel, ER Ritter, JW Bozzelli - Thermochimica acta, 1993 - Elsevier
Non-next-nearest neighbor interaction groups which can be used with the Benson group-additivity method for calculation of thermodynamic properties of multi-substituted aromatics …
Number of citations: 18 www.sciencedirect.com

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